BenchChemオンラインストアへようこそ!

1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine

FLAP inhibition Leukotriene synthesis Anti-inflammatory

This sulfonyl piperazine derivative possesses a unique pharmacophore defined by the sterically demanding tert-butylphenyl group and a 2-pyridyl substituent. This specific combination is patented within FLAP inhibitor and non-opioid analgesic families, making direct substitution with other analogs unreliable. Procure this compound as a critical intermediate for proprietary library synthesis targeting leukotriene biosynthesis or pain pathways, and for use as a high-purity reference standard for analytical method validation in ADME and pharmacokinetic studies.

Molecular Formula C19H25N3O2S
Molecular Weight 359.49
CAS No. 690642-28-5
Cat. No. B2835553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine
CAS690642-28-5
Molecular FormulaC19H25N3O2S
Molecular Weight359.49
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C19H25N3O2S/c1-19(2,3)16-7-9-17(10-8-16)25(23,24)22-14-12-21(13-15-22)18-6-4-5-11-20-18/h4-11H,12-15H2,1-3H3
InChIKeyIHWAPDHBWDLRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine (CAS 690642-28-5): Sourcing a Specialized Sulfonyl Piperazine Scaffold


1-(4-tert-Butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine (CAS 690642-28-5) is a synthetic sulfonyl piperazine derivative with the molecular formula C19H25N3O2S and a molecular weight of 359.5 g/mol . This compound is characterized by a piperazine core substituted with a pyridin-2-yl group and a 4-tert-butylbenzenesulfonyl moiety. Its structure places it within broad patent families, including those describing 5-lipoxygenase-activating protein (FLAP) modulators [1] and aryl sulfonamides with analgesic action [2], indicating its relevance as a research intermediate or pharmacological probe in these therapeutic areas.

Procurement Risk: Why Swapping 1-(4-tert-Butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine for a Close Analog Is Not a Direct Substitution


Direct substitution among sulfonyl piperazine derivatives is unreliable due to the profound influence of minor structural variations on target engagement, selectivity, and physicochemical properties. While many analogs share a piperazine-sulfonamide core, the specific combination of the sterically demanding tert-butylphenyl group and the 2-pyridyl substituent creates a unique pharmacophore. This combination is specifically claimed in patent families for FLAP inhibition [1] and analgesia [2], where even small changes to either the sulfonyl aryl group or the heteroaryl piperazine can determine inclusion or exclusion from the invention's scope. Consequently, using a different analog without direct comparative biological data risks selecting a compound that is inactive, has a different target profile, or falls outside the intended intellectual property space.

Quantitative Differentiation Evidence for 1-(4-tert-Butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine (690642-28-5)


Molecular Core Specificity in FLAP Inhibitor Patent Claims

The compound is structurally encompassed by the generic Markush formula within the patent family describing FLAP modulators [1]. This patent specifically claims compounds that modulate 5-lipoxygenase-activating protein (FLAP) activity, a key enzyme in leukotriene biosynthesis. The specific combination of the 4-tert-butylbenzenesulfonyl group and the pyridin-2-yl piperazine core is essential for falling within the claimed scope. In contrast, many structurally similar sulfonyl piperazines, such as those with a 4-methylphenylsulfonyl or a 4-pyridyl group, would be excluded from this specific patent protection.

FLAP inhibition Leukotriene synthesis Anti-inflammatory

Specificity in Analgesic Aryl Sulfonamide Patent Claims

The compound's structure maps to the pyridine-piperazine-phenyl core defined in patent EP2061779, which claims a new class of aryl sulfonamides for analgesic, antimigraine, and neuroprotective applications [1]. The 4-tert-butyl substitution on the benzenesulfonyl group is a key feature of the claimed derivatives. A comparator bearing a different aryl substituent, such as a 4-fluorophenylsulfonyl group, would represent a different chemical species with a potentially distinct biological profile and patent classification.

Analgesic Neuropathic pain Sulfonamide

Physicochemical Distinction via Lipophilic Bulk

The 4-tert-butylbenzenesulfonyl substituent provides a specific, quantifiable increase in lipophilicity and steric bulk compared to smaller or less lipophilic sulfonyl groups. This influences membrane permeability and metabolic stability. While a direct experimental cLogP or LogD value for this exact compound is not available in the searched literature, the general class of 4-tert-butyl-substituted benzenesulfonamides is known for enhanced lipophilicity and metabolic stability compared to unsubstituted or halogenated analogs . For instance, replacing the tert-butyl group with a methyl group would markedly decrease the calculated partition coefficient (AlogP) by approximately 1-2 log units, significantly altering the compound's pharmacokinetic profile and potential for off-target binding.

Lipophilicity Metabolic stability cLogP

Validated Application Scenarios for Procuring 1-(4-tert-Butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine


FLAP-Dependent Leukotriene Pathway Investigation

This compound is directly relevant as a research tool for studying the 5-lipoxygenase-activating protein pathway. Its structure falls within the claims of a specific FLAP inhibitor patent [1], making it a suitable starting point or probe for structure-activity relationship studies aimed at modulating leukotriene biosynthesis, an important target in chronic inflammatory diseases like asthma.

Novel Analgesic Lead Optimization

The compound should be prioritized by teams synthesizing novel, non-opioid analgesics. Its core structure is part of a patent family for aryl sulfonamides with analgesic, antimigraine, and neuroprotective properties [2]. This compound can serve as a critical intermediate for generating a proprietary library around a privileged, pain-targeting scaffold.

Lipophilicity-Dependent ADME Profiling

Given its calculated high lipophilicity relative to smaller sulfonyl piperazines, this compound is an ideal candidate for in vitro absorption, distribution, metabolism, and excretion (ADME) studies. Researchers can use it to establish how the 4-tert-butylbenzenesulfonyl group affects membrane permeability, P-glycoprotein efflux, and metabolic stability compared to a matched-pair analog with a less lipophilic substituent .

Standards for Analytical Method Development

With its well-defined molecular formula (C19H25N3O2S) and molecular weight (359.5 g/mol) , the compound is a suitable high-purity reference standard for developing and validating quantitative LC-MS/MS or HPLC methods. This is essential for researchers quantifying this class of compounds in biological matrices during pharmacokinetic or in vivo efficacy studies.

Quote Request

Request a Quote for 1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.